molecular formula C13H12FN3O2 B4654788 N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

货号 B4654788
分子量: 261.25 g/mol
InChI 键: YIRRNYVUWAKHHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels, which can result in anxiolytic and anticonvulsant effects. CPP-115 has shown promise in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders.

作用机制

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide increases GABA levels in the brain, which can result in anxiolytic and anticonvulsant effects. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and seizures. However, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be more selective and potent than benzodiazepines, and may have fewer side effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase the expression of the glutamate transporter GLT-1, which is responsible for removing excess glutamate from the synapse. These effects may contribute to the neuroprotective and cognitive-enhancing effects of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.

实验室实验的优点和局限性

One advantage of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. In addition, further studies are needed to determine the optimal dosing and administration regimen for N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.

未来方向

There are several potential future directions for research on N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential use of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide as a treatment for alcohol use disorders. Another potential area of research is the use of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Finally, further studies are needed to determine the long-term safety and effectiveness of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, and to develop optimal dosing and administration regimens.

科学研究应用

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of neurological and psychiatric disorders. In animal models, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic and anticonvulsant effects, and to improve cognitive function in models of Alzheimer's disease. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce alcohol consumption in rats and mice, suggesting a potential use in the treatment of alcohol use disorders. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated as a potential treatment for epilepsy, schizophrenia, and anxiety disorders.

属性

IUPAC Name

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-1-3-11(4-2-10)17-8-9(7-12(17)18)13(19)16-6-5-15/h1-4,9H,6-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRRNYVUWAKHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。